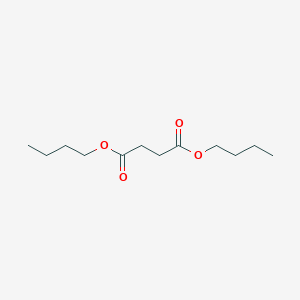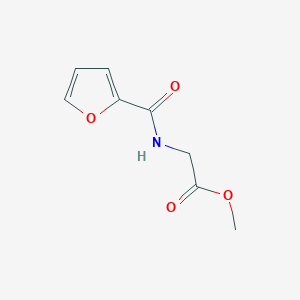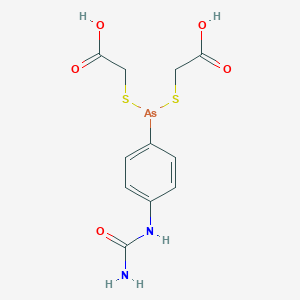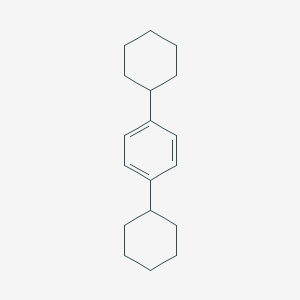![molecular formula C17H12N2O7S B085532 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid CAS No. 132-88-7](/img/structure/B85532.png)
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid (also known as NBD-Cl) is a chemical compound that is widely used in scientific research. It is a fluorescent labeling agent that is commonly used to label proteins, peptides, and other biomolecules. NBD-Cl is a highly sensitive and versatile labeling reagent that has been used in a variety of applications in biochemistry, molecular biology, and biophysics.
作用机制
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD group to the target molecule. The NBD group is highly fluorescent and can be detected using fluorescence microscopy or other imaging techniques. The attachment of the NBD group to the target molecule does not affect the biological activity of the molecule.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-carcinogenic compound that is safe to use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. NBD-Cl is also highly fluorescent, which makes it easy to detect and quantify. However, one limitation of using NBD-Cl is that it requires the use of specialized equipment, such as fluorescence microscopes or flow cytometers.
未来方向
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new labeling techniques that can be used to study protein-protein interactions and other biological processes. Another potential direction is the use of NBD-Cl in drug discovery and development, where it can be used to screen for potential drug candidates and to study the mechanisms of action of existing drugs. Overall, NBD-Cl is a highly versatile and valuable tool in scientific research, and its potential applications are vast.
合成方法
The synthesis of NBD-Cl involves the reaction between 4-nitrobenzoic acid and 2-naphthol in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established method that has been used for many years.
科学研究应用
NBD-Cl has been widely used in scientific research as a fluorescent labeling agent for proteins, peptides, and other biomolecules. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques. NBD-Cl has also been used to study protein-protein interactions, protein folding, and enzyme kinetics.
属性
CAS 编号 |
132-88-7 |
|---|---|
产品名称 |
4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid |
分子式 |
C17H12N2O7S |
分子量 |
388.4 g/mol |
IUPAC 名称 |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
InChI 键 |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
其他 CAS 编号 |
132-88-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)